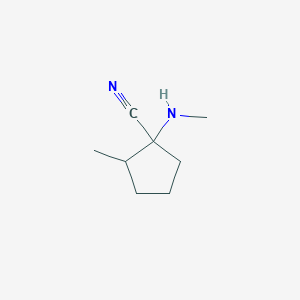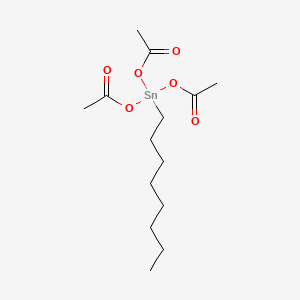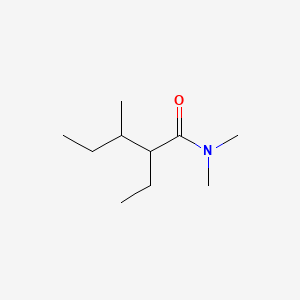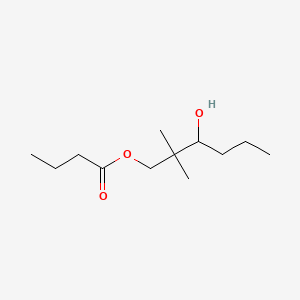
Lithium pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium pentadecanoate is a lithium salt of pentadecanoic acid, a saturated fatty acid with a 15-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium pentadecanoate can be synthesized through the neutralization of pentadecanoic acid with lithium hydroxide. The reaction typically involves dissolving pentadecanoic acid in an appropriate solvent, such as ethanol, and then adding lithium hydroxide solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where pentadecanoic acid and lithium hydroxide are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products, yielding high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Lithium pentadecanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lithium salts of shorter-chain fatty acids and carbon dioxide.
Reduction: Although less common, reduction reactions can convert this compound back to pentadecanoic acid.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used, often under anhydrous conditions.
Substitution: Various metal salts can be used to replace lithium in the compound, often in aqueous solutions.
Major Products Formed
Oxidation: Shorter-chain lithium carboxylates and carbon dioxide.
Reduction: Pentadecanoic acid.
Substitution: Metal carboxylates corresponding to the substituting metal.
Scientific Research Applications
Lithium pentadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other lithium salts.
Biology: Studied for its potential effects on cellular processes and as a model compound for understanding the behavior of lithium salts in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of lithium pentadecanoate involves its dissociation into lithium ions and pentadecanoate ions in solution. The lithium ions can interact with various molecular targets, including enzymes and ion channels, modulating their activity. This interaction can affect cellular signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Lithium stearate: Another lithium salt of a fatty acid, used as a thickening agent in lubricants and greases.
Lithium carbonate: Widely used in the treatment of bipolar disorder and as a precursor for other lithium compounds.
Lithium chloride: Used in organic synthesis and as a desiccant.
Uniqueness
Lithium pentadecanoate is unique due to its specific fatty acid chain length, which can influence its physical and chemical properties. This makes it distinct from other lithium salts of fatty acids, such as lithium stearate, which has a longer carbon chain.
Properties
CAS No. |
4499-93-8 |
|---|---|
Molecular Formula |
C15H29LiO2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
lithium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
PCNUMQYMOJIMKN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


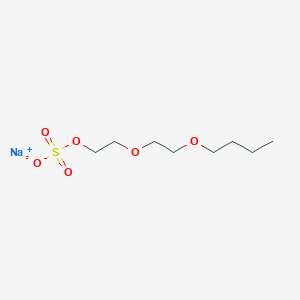

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)

